Cas no 144104-46-1 (1H-Indole,5-(4-methoxyphenyl)-)

1H-Indole,5-(4-methoxyphenyl)- is a substituted indole derivative featuring a methoxyphenyl group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural motif, which is common in biologically active molecules. The presence of the methoxy group enhances its electronic properties, making it a versatile intermediate for further functionalization. Its well-defined structure and purity ensure reproducibility in synthetic applications. The compound is particularly useful in the development of heterocyclic compounds, serving as a precursor for potential pharmacophores. Proper handling and storage under inert conditions are recommended to maintain stability.
1H-Indole,5-(4-methoxyphenyl)- structure
144104-46-1 structure
Product Name:1H-Indole,5-(4-methoxyphenyl)-
CAS No:144104-46-1
MF:C15H13NO
MW:223.269823789597
CID:108611
PubChem ID:4135876
Update Time:2025-06-08

1H-Indole,5-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,5-(4-methoxyphenyl)-
    • 5-(4-methoxyphenyl)-1H-indole
    • 1H-Indole,5-(4-methoxyphenyl)
    • 5-(4-Methoxy-phenyl)-1H-indole
    • 5-(4-METHOXYPHENYL)INDOLE
    • 5-(p-methoxyphenyl)-1H-indole
    • AKOS004113904
    • SCHEMBL7089083
    • MFCD06801853
    • 1H-Indole, 5-(4-methoxyphenyl)-
    • BB 0222776
    • DTXSID60399740
    • FT-0767723
    • AC-18715
    • 144104-46-1
    • ETHYL2-CYANO-4-METHYLVALERATE
    • Inchi: 1S/C15H13NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3
    • InChI Key: XGCLMZXVTHDCGI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1C=CC2=C(C=CN2)C=1

Computed Properties

  • Exact Mass: 223.10000
  • Monoisotopic Mass: 223.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 25Ų

Experimental Properties

  • Density: 1.167
  • Boiling Point: 425.1°C at 760 mmHg
  • Flash Point: 153.4°C
  • Refractive Index: 1.65
  • PSA: 25.02000
  • LogP: 3.84350

1H-Indole,5-(4-methoxyphenyl)- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Indole,5-(4-methoxyphenyl)- Pricemore >>

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1H-Indole,5-(4-methoxyphenyl)- Related Literature

Additional information on 1H-Indole,5-(4-methoxyphenyl)-

1H-Indole, 5-(4-methoxyphenyl)- (CAS No. 144104-46-1): An Overview of Its Structure, Synthesis, and Applications

1H-Indole, 5-(4-methoxyphenyl)- (CAS No. 144104-46-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 5-(4-methoxyphenyl)indole, is characterized by its unique molecular structure, which combines the aromatic properties of indole with the electron-donating nature of the methoxy group. This combination imparts a range of interesting chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The molecular formula of 5-(4-methoxyphenyl)indole is C13H13NO, and its molecular weight is approximately 203.25 g/mol. The compound features a planar indole ring system with a substituted phenyl group at the 5-position, which is further modified by a methoxy group at the para position. This structural arrangement not only influences the compound's physical properties but also plays a crucial role in its reactivity and biological activity.

In terms of synthesis, 5-(4-methoxyphenyl)indole can be prepared through various routes, including the Fischer indole synthesis and the Pictet-Spengler reaction. One common method involves the condensation of 4-methoxybenzaldehyde with tryptamine in the presence of an acid catalyst. This reaction proceeds via an imine intermediate, which then undergoes cyclization to form the indole ring. The resulting product can be further purified using techniques such as column chromatography or recrystallization.

The physical properties of 5-(4-methoxyphenyl)indole include a melting point of around 87-89°C and a boiling point that is typically not reported due to its decomposition at high temperatures. The compound is generally insoluble in water but shows good solubility in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for use in various chemical reactions and analytical techniques.

From a biological perspective, 5-(4-methoxyphenyl)indole has been studied for its potential therapeutic applications. Research has shown that this compound exhibits moderate to strong binding affinity for certain receptors, particularly those involved in neurotransmission and cell signaling pathways. For instance, studies have demonstrated that 5-(4-methoxyphenyl)indole can act as an agonist or antagonist at serotonin receptors (5-HT receptors), which are implicated in mood disorders such as depression and anxiety.

Additionally, 5-(4-methoxyphenyl)indole has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 5-(4-methoxyphenyl)indole may have potential as a lead compound for the development of new anti-inflammatory drugs.

In the field of materials science, 5-(4-methoxyphenyl)indole has been explored for its use in organic electronics and photovoltaic devices. The presence of the electron-donating methoxy group enhances the compound's electronic properties, making it suitable for applications such as organic light-emitting diodes (OLEDs) and organic solar cells. Recent research has focused on optimizing the molecular design of 5-(4-methoxyphenyl)indole derivatives to improve their performance in these devices.

The environmental impact of 5-(4-methoxyphenyl)indole is another area of interest. Studies have evaluated its biodegradability and potential toxicity to aquatic organisms. While preliminary results suggest that it is relatively non-toxic at low concentrations, further research is needed to fully understand its environmental fate and effects.

In conclusion, 1H-Indole, 5-(4-methoxyphenyl)- (CAS No. 144104-46-1) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and environmental studies. Its unique structural features and versatile chemical properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, 5-(4-methoxyphenyl)indole is likely to play an increasingly important role in various scientific disciplines.

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